molecular formula C10H24ClNO B14724300 2-Ethoxy-N,N,N-triethylethan-1-aminium chloride CAS No. 6343-90-4

2-Ethoxy-N,N,N-triethylethan-1-aminium chloride

Cat. No.: B14724300
CAS No.: 6343-90-4
M. Wt: 209.76 g/mol
InChI Key: AHJDHSKHFCTPHP-UHFFFAOYSA-M
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Description

2-Ethoxy-N,N,N-triethylethan-1-aminium chloride is a quaternary ammonium compound. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its ethoxy group attached to the nitrogen atom, making it a versatile reagent in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-N,N,N-triethylethan-1-aminium chloride typically involves the reaction of triethylamine with ethyl chloride in the presence of a suitable solvent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

N(C2H5)3+C2H5Cl[N(C2H5)3C2H5]+Cl\text{N(C}_2\text{H}_5\text{)}_3 + \text{C}_2\text{H}_5\text{Cl} \rightarrow \text{[N(C}_2\text{H}_5\text{)}_3\text{C}_2\text{H}_5\text{]}^+\text{Cl}^- N(C2​H5​)3​+C2​H5​Cl→[N(C2​H5​)3​C2​H5​]+Cl−

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-N,N,N-triethylethan-1-aminium chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

    Nucleophiles: Such as hydroxide ions, amines, and thiols.

    Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.

    Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can produce ethanol and triethylamine.

Scientific Research Applications

2-Ethoxy-N,N,N-triethylethan-1-aminium chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.

    Biology: The compound is employed in the preparation of quaternary ammonium salts, which are used as disinfectants and antiseptics.

    Medicine: It is investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: The compound is used in the production of surfactants, which are essential components in detergents and cleaning agents.

Mechanism of Action

The mechanism of action of 2-Ethoxy-N,N,N-triethylethan-1-aminium chloride involves its interaction with molecular targets through ionic and covalent bonding. The ethoxy group enhances its solubility and reactivity, allowing it to participate in various chemical reactions. The compound can disrupt cell membranes in biological systems, leading to its use as a disinfectant.

Comparison with Similar Compounds

Similar Compounds

  • N,N,N-Trimethyl-2-(phosphonooxy)ethanaminium chloride
  • N,N,N-Trimethyl-2-[(2-methylprop-2-enoyl)oxy]ethan-1-aminium chloride
  • 2-Ethoxy-N,N,N-trimethylethan-1-aminium iodide

Uniqueness

2-Ethoxy-N,N,N-triethylethan-1-aminium chloride is unique due to its ethoxy group, which imparts distinct chemical properties compared to other quaternary ammonium compounds. This makes it particularly useful in applications requiring specific solubility and reactivity characteristics.

Properties

CAS No.

6343-90-4

Molecular Formula

C10H24ClNO

Molecular Weight

209.76 g/mol

IUPAC Name

2-ethoxyethyl(triethyl)azanium;chloride

InChI

InChI=1S/C10H24NO.ClH/c1-5-11(6-2,7-3)9-10-12-8-4;/h5-10H2,1-4H3;1H/q+1;/p-1

InChI Key

AHJDHSKHFCTPHP-UHFFFAOYSA-M

Canonical SMILES

CC[N+](CC)(CC)CCOCC.[Cl-]

Origin of Product

United States

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